Cas no 2418708-95-7 (Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate)

Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate is a specialized benzoate derivative featuring both fluorosulfonyloxy and trimethylsilylethynyl functional groups. This compound is valuable in synthetic organic chemistry, particularly as an intermediate in the construction of complex molecular architectures. The fluorosulfonyloxy group serves as a versatile leaving group, facilitating nucleophilic substitution reactions, while the trimethylsilylethynyl moiety offers opportunities for further functionalization via desilylation or cross-coupling reactions. The tert-butyl ester enhances stability and solubility in organic solvents, making it suitable for controlled synthetic applications. Its structural features make it a useful reagent for pharmaceutical and materials science research, where precise functional group manipulation is required.
Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate structure
2418708-95-7 structure
商品名:Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate
CAS番号:2418708-95-7
MF:C17H23FO5SSi
メガワット:386.510428667068
CID:5678529
PubChem ID:165771550

Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate 化学的及び物理的性質

名前と識別子

    • 2418708-95-7
    • tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate
    • EN300-26628532
    • Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate
    • インチ: 1S/C17H23FO5SSi/c1-12-13(8-9-25(5,6)7)10-14(16(19)22-17(2,3)4)11-15(12)23-24(18,20)21/h10-11H,1-7H3
    • InChIKey: CSYBHBUPOMGSGW-UHFFFAOYSA-N
    • ほほえんだ: S(=O)(=O)(OC1=CC(=CC(C#C[Si](C)(C)C)=C1C)C(=O)OC(C)(C)C)F

計算された属性

  • せいみつぶんしりょう: 386.10194970g/mol
  • どういたいしつりょう: 386.10194970g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 7
  • 複雑さ: 657
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78Ų

Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26628532-1.0g
tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate
2418708-95-7 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26628532-1g
2418708-95-7
1g
$0.0 2023-09-12

Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate 関連文献

Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoateに関する追加情報

Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate

The compound Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate (CAS No. 2418708-95-7) is a highly specialized organic compound with a complex structure that combines multiple functional groups. This compound has garnered significant attention in recent years due to its unique properties and potential applications in various fields, including materials science, organic synthesis, and pharmaceutical research.

The molecular structure of this compound is characterized by a benzoate backbone, which serves as the central framework. The tert-butyl group attached to the benzoate moiety provides steric protection, while the fluorosulfonyl oxy group introduces electronic effects that enhance reactivity. Additionally, the presence of a trimethylsilyl ethynyl substituent adds a unique functionality, making this compound versatile for various chemical transformations.

Recent studies have highlighted the importance of fluorosulfonyl groups in modern organic chemistry. These groups are known for their ability to stabilize reactive intermediates and facilitate challenging transformations. In the case of this compound, the fluorosulfonyl oxy group plays a crucial role in enabling selective reactivity during synthesis. This makes the compound an attractive candidate for use as an intermediate in the construction of bioactive molecules and advanced materials.

The trimethylsilyl ethynyl substituent is another key feature of this compound. Silyl-protected acetylenes are widely used in click chemistry and other coupling reactions due to their stability and reactivity. The presence of this group in the molecule allows for easy functionalization and integration into larger molecular frameworks. Recent advancements in silylation techniques have further enhanced the utility of such compounds in organic synthesis.

From a synthetic perspective, this compound is typically prepared through multi-step processes involving precise control over reaction conditions. The synthesis begins with the preparation of the benzoate backbone, followed by selective substitution reactions to introduce the functional groups. The use of modern catalytic systems and advanced purification techniques ensures high yields and excellent purity of the final product.

One of the most promising applications of this compound lies in its use as a building block for constructing bioactive molecules. The combination of steric protection provided by the tert-butyl group and the electronic effects introduced by the fluorosulfonyl oxy group makes it an ideal candidate for use in medicinal chemistry. Researchers have explored its potential as a precursor for drugs targeting various therapeutic areas, including cancer and inflammatory diseases.

In addition to its role in drug discovery, this compound has also found applications in materials science. The trimethylsilyl ethynyl substituent enables the formation of robust carbon-carbon bonds, which are essential for creating high-performance materials such as polymers and nanomaterials. Recent studies have demonstrated its utility in synthesizing novel materials with tailored mechanical and electronic properties.

The stability and reactivity of this compound make it an attractive candidate for use in industrial processes as well. Its ability to undergo selective transformations under mild conditions reduces energy consumption and waste generation, aligning with current sustainability goals in chemical manufacturing.

In conclusion, Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate (CAS No. 2418708-95-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique combination of functional groups provides researchers with a powerful tool for advancing scientific discovery and innovation.

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